molecular formula C10H8F3NO2 B12069190 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid

1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid

Cat. No.: B12069190
M. Wt: 231.17 g/mol
InChI Key: NRVFGMNTPBMEQU-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane carboxylic acid moiety.

Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid typically involves several steps:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects . The cyclopropane ring provides conformational rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group, pyridine ring, and cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

1-[2-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)7-6(2-1-5-14-7)9(3-4-9)8(15)16/h1-2,5H,3-4H2,(H,15,16)

InChI Key

NRVFGMNTPBMEQU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(N=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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